molecular formula C15H20BN3O2 B582349 2-(4-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310405-03-8

2-(4-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B582349
M. Wt: 285.154
InChI Key: QGLPQKIYDFNWTM-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C15H20BN3O2 and its molecular weight is 285.154. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization
This compound has been utilized in various synthesis and characterization studies. For example, it has been used as a raw material or intermediate in the synthesis of complex molecules, where its structure is confirmed through various spectroscopic methods such as FT-IR, NMR, MS, and X-ray diffraction. These studies highlight its role in the development of new materials and in understanding molecular structures through Density Functional Theory (DFT) calculations, confirming the consistency of theoretical predictions with experimental data (Liao et al., 2022).

Crystallography and DFT Studies
Crystallographic and conformational analyses have been performed on compounds involving this chemical structure, providing insights into its molecular conformation and electronic properties. Such studies are crucial for the development of materials with specific optical or electronic functions, as they help to understand how molecular structures impact material properties (Huang et al., 2021).

Suzuki Coupling and Organic Synthesis
It also plays a significant role in Suzuki coupling reactions, a widely used method in organic synthesis for creating carbon-carbon bonds. This demonstrates its utility in the synthesis of medicinally important compounds and in optimizing synthesis routes for high-throughput chemistry and large-scale production (Bethel et al., 2012).

Molecular Structure Analysis
In-depth analysis of molecular structures through DFT and experimental methods such as X-ray diffraction helps in understanding the electronic and geometric configurations of molecules. This is essential for designing molecules with desired properties for applications in catalysis, pharmaceuticals, and materials science (Yang et al., 2021).

Comparative Structural Studies
Comparisons of structures and reactivity between different compounds, including this pyridin-2-ylboron derivative, offer insights into the effects of molecular architecture on stability and chemical behavior. Such comparative studies are vital for rational design in synthetic chemistry and for understanding the fundamental principles governing molecular interactions (Sopková-de Oliveira Santos et al., 2003).

properties

IUPAC Name

2-(4-methylpyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BN3O2/c1-11-9-17-19(10-11)13-8-6-7-12(18-13)16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLPQKIYDFNWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3C=C(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671307
Record name 2-(4-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1310405-03-8
Record name 2-(4-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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